

Hexahydropyridazine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: Hexahydropyridazine dihydrochloride

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Abstract

This technical guide provides an in-depth exploration of **Hexahydropyridazine Dihydrochloride**, a pivotal heterocyclic scaffold in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles. We will delve into the core physicochemical properties, elucidate synthetic pathways with mechanistic insights, detail robust analytical and spectroscopic characterization methodologies, and explore the burgeoning applications of its derivatives in medicine. Each section is underpinned by authoritative references and practical, field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of the Hexahydropyridazine Core

The hexahydropyridazine ring system, a saturated six-membered heterocycle containing two adjacent nitrogen atoms, represents a versatile and stereochemically rich scaffold. Its dihydrochloride salt form enhances stability and aqueous solubility, making it a convenient precursor for a multitude of chemical transformations. The conformational flexibility of the ring and the nucleophilicity of the nitrogen atoms allow for the construction of diverse molecular

architectures, leading to a wide array of compounds with significant biological activities.^[1] The exploration of hexahydropyridazine derivatives has yielded promising candidates in therapeutic areas such as oncology, infectious diseases, and neurology.^[2] This guide serves as a comprehensive resource to facilitate the effective utilization of **Hexahydropyridazine Dihydrochloride** in the synthesis of novel chemical entities.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of **Hexahydropyridazine Dihydrochloride** is paramount for its effective handling, storage, and application in synthesis.

Core Physical Data

The dihydrochloride salt form significantly influences the physical properties compared to its free base, primarily due to the formation of a stable, crystalline solid with increased polarity.

Property	Value	Source(s)
Chemical Formula	C ₄ H ₁₂ Cl ₂ N ₂	[3]
Molecular Weight	159.06 g/mol	[3]
Appearance	White to pale yellow crystalline solid	[4]
CAS Number	124072-89-5	[3][5]
Melting Point	135-137 °C	[3][6]
Solubility	Soluble in water; insoluble in most organic solvents.	[4]
Storage	Store in an inert atmosphere, refrigerated (4°C).	[3]

Note: Boiling point and density data for the dihydrochloride salt are not readily available in the literature, as it is a salt that would likely decompose at elevated temperatures rather than boil under standard conditions.

Chemical Structure and Conformation

The fundamental structure of **Hexahydropyridazine Dihydrochloride** involves the protonation of both nitrogen atoms of the 1,2-diazacyclohexane ring.

Caption: 2D representation of **Hexahydropyridazine Dihydrochloride**.

The six-membered ring typically adopts a chair conformation to minimize steric strain, with the N-H protons and lone pairs of electrons occupying axial or equatorial positions. The specific conformation can influence the reactivity and stereochemical outcome of subsequent reactions.

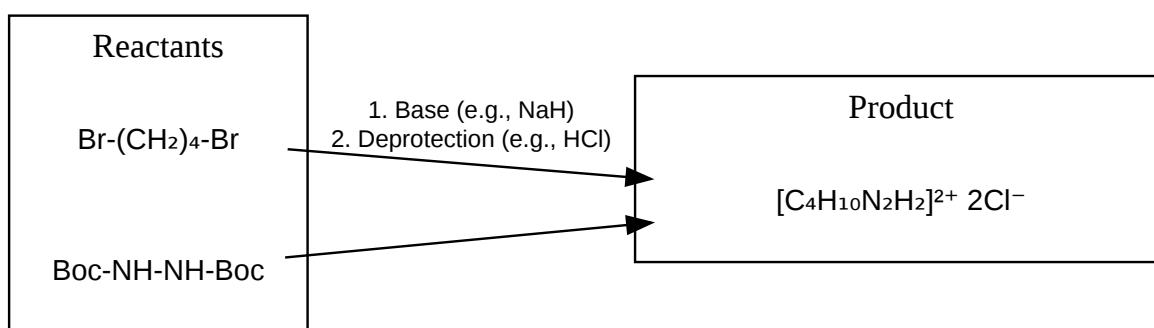
Synthesis and Mechanistic Insights

The synthesis of **Hexahydropyridazine Dihydrochloride** can be achieved through various routes, with the cyclization of a linear precursor being a common and effective strategy.

Synthesis from 1,4-Dibromobutane

A reliable method for the preparation of Hexahydropyridazine involves the reaction of 1,4-dibromobutane with a protected hydrazine equivalent, followed by deprotection and salt formation.^[7]

Overall Reaction:



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Caption: Synthetic overview for **Hexahydropyridazine Dihydrochloride**.

Mechanistic Rationale:

The synthesis proceeds via a nucleophilic substitution mechanism. A protected hydrazine, such as di-tert-butyl hydrazodicarboxylate, is deprotonated by a strong base like sodium hydride (NaH) to form a dianion. This highly nucleophilic species then undergoes a double intramolecular SN₂ reaction with 1,4-dibromobutane to form the six-membered ring. The tert-butoxycarbonyl (Boc) protecting groups are subsequently removed under acidic conditions, typically with hydrochloric acid, which also facilitates the formation of the dihydrochloride salt. [7] The choice of a protected hydrazine is crucial to prevent side reactions and polymerization.

Detailed Experimental Protocol

The following protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

- Preparation of the Hydrazine Dianion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl hydrazodicarboxylate (1.0 equivalent) in anhydrous DMF. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Cyclization: Add 1,4-dibromobutane (1.0 equivalent) to the reaction mixture in a single portion at room temperature. Stir the reaction overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Extraction: Carefully quench the reaction with water. Partition the mixture between diethyl ether and water. Separate the organic layer, and wash it twice with water and once with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Deprotection and Salt Formation: Dissolve the crude product in a solution of 4N HCl in dioxane. Add an equal volume of diethyl ether to precipitate the product. Stir the resulting slurry at room temperature for 1 hour.
- Isolation: Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield **Hexahydropyridazine Dihydrochloride**.[7]

Alternative Synthetic Strategies for Derivatives

The hexahydropyridazine core can also be accessed through other synthetic routes, which are particularly useful for creating substituted derivatives:

- Reduction of Pyridazines: The pyridazine ring can be reduced to its saturated form using various methods, including catalytic hydrogenation (e.g., with PtO₂ or Pd/C) or chemical reduction with hydride reagents like sodium borohydride (NaBH₄).^[8] The choice of reducing agent can influence the stereoselectivity of the reaction.^[8]
- [4+2] Cycloaddition Reactions: The Diels-Alder reaction provides a powerful method for constructing the six-membered ring. This typically involves the reaction of a diene with an azo compound (containing a nitrogen-nitrogen double bond) as the dienophile. Lewis acid catalysis, for instance with gallium trichloride (GaCl₃), can enhance the rate and diastereoselectivity of these cycloadditions.^[8]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of **Hexahydropyridazine Dihydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **Hexahydropyridazine Dihydrochloride**.

- ¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. In DMSO-d₆, two multiplets are typically observed:
 - $\delta \approx 3.0$ ppm (m, 4H): Attributed to the four protons on the carbons adjacent to the nitrogen atoms (C3-H₂ and C6-H₂).
 - $\delta \approx 1.6$ ppm (m, 4H): Corresponds to the four protons on the central carbons (C4-H₂ and C5-H₂).^[7] The broadness of the signals is due to the conformational exchange and coupling with the nitrogen atoms. A broad singlet corresponding to the N-H protons may also be observed.

- ^{13}C NMR: The carbon NMR spectrum is also expected to be simple due to symmetry. For the free base, hexahydropyridazine, two signals are observed:
 - A signal for the carbons adjacent to the nitrogens (C3 and C6).
 - A signal for the central carbons (C4 and C5).^[9] For the dihydrochloride salt, a similar pattern is expected, with potential shifts in the peak positions due to the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of **Hexahydropyridazine Dihydrochloride** is expected to show characteristic absorption bands:

- N-H stretching: A broad band in the region of $3200\text{-}2800\text{ cm}^{-1}$ is characteristic of the $\text{N}^+ \text{-H}$ stretching vibrations in the hydrochloride salt.
- C-H stretching: Sharp peaks around $2950\text{-}2850\text{ cm}^{-1}$ corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring.
- N-H bending: A band around $1600\text{-}1500\text{ cm}^{-1}$ can be attributed to the bending vibrations of the N-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **Hexahydropyridazine Dihydrochloride**, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak would correspond to the free base ($\text{C}_4\text{H}_{10}\text{N}_2$) with a mass-to-charge ratio (m/z) of approximately 86.14.^[9] The fragmentation pattern would likely involve the loss of ethylene and other small fragments.

Analytical Chromatography

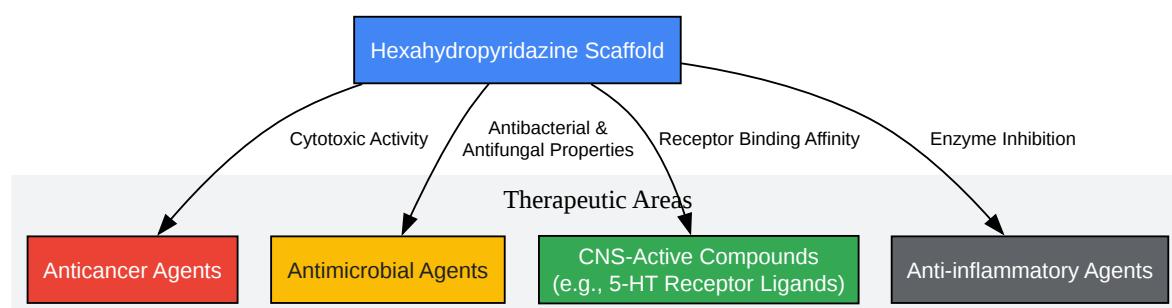
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of **Hexahydropyridazine Dihydrochloride**.

- HPLC Protocol (Representative Method): A reversed-phase HPLC method can be developed for purity analysis.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.[10]
- Detection: UV detection at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
- Internal Standard: A stable, non-reactive compound with a similar retention time can be used for accurate quantification.
- GC Protocol Considerations: Due to the low volatility of the dihydrochloride salt, GC analysis would require derivatization to a more volatile form or the use of high-temperature injection techniques. GC is more suitable for analyzing the free base.[11]

Applications in Drug Development and Organic Synthesis

Hexahydropyridazine and its derivatives are valuable building blocks in medicinal chemistry due to their ability to introduce nitrogen atoms into a molecule, which can be crucial for biological activity and pharmacokinetic properties.



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Caption: Therapeutic applications of hexahydropyridazine derivatives.

CNS-Active Agents

Derivatives of hexahydropyridazine have been synthesized and evaluated as ligands for various central nervous system (CNS) receptors. For instance, arylpiperazine moieties have been incorporated into hexahydropyridopyrimidine structures to create potent ligands for serotonin 5-HT_{1A} and 5-HT_{2A} receptors, which are important targets for the treatment of depression, anxiety, and other neurological disorders.[\[12\]](#)

Anticancer and Antimicrobial Activity

The pyridazine and related heterocyclic cores are present in numerous compounds with demonstrated anticancer and antimicrobial properties.[\[1\]](#)[\[2\]](#) The introduction of the hexahydropyridazine scaffold can lead to novel compounds with improved activity profiles. Studies on related hexahydroquinoline derivatives have shown promising anticancer activity.

Anti-inflammatory Agents

Hexahydropyrimido[1,2-a]azepine derivatives, which share a similar saturated heterocyclic structure, have been investigated as selective COX-2 inhibitors for the treatment of inflammation.[\[13\]](#) This suggests that the hexahydropyridazine scaffold could also be a valuable starting point for the development of new anti-inflammatory drugs.

Building Block in Organic Synthesis

Beyond its direct applications in medicinal chemistry, **Hexahydropyridazine Dihydrochloride** is a versatile intermediate in organic synthesis. It can serve as a diamine component in multi-component reactions (MCRs) to generate complex molecular architectures in a single step.[\[14\]](#) The two nitrogen atoms provide handles for further functionalization, allowing for the creation of diverse libraries of compounds for high-throughput screening.

Safety, Handling, and Disposal

As with all chemicals, proper safety precautions must be observed when handling **Hexahydropyridazine Dihydrochloride**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- Accidental Release: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[\[6\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Chemical incineration is a recommended method of disposal.[\[6\]](#)

Conclusion

Hexahydropyridazine Dihydrochloride is a valuable and versatile chemical entity with significant potential in drug discovery and organic synthesis. Its stable, easy-to-handle salt form, combined with the reactivity of the core heterocyclic structure, makes it an attractive starting material for the development of novel therapeutic agents and complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to unlock the full potential of this important building block.

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